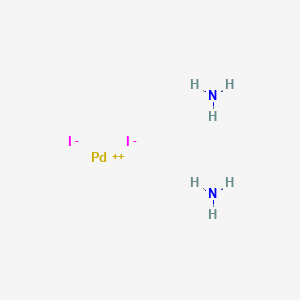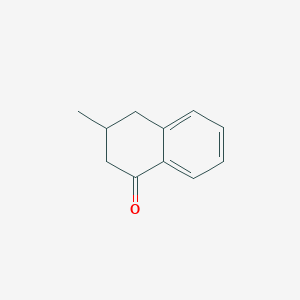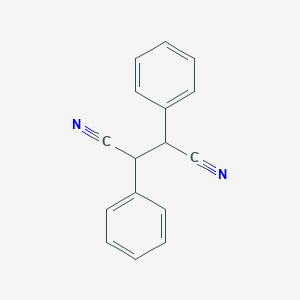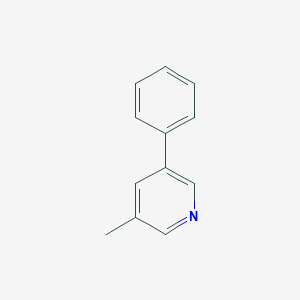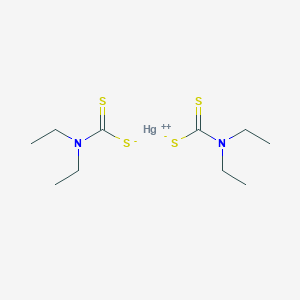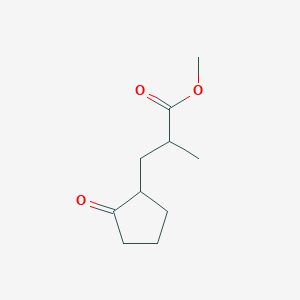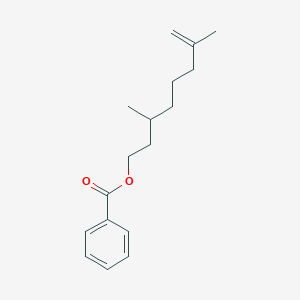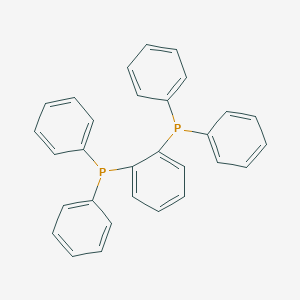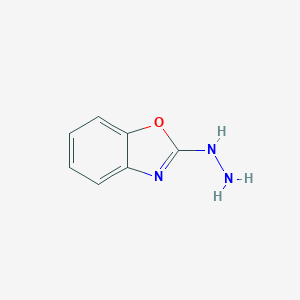
2-Ethyladamantane
Vue d'ensemble
Description
2-Ethyladamantane is an organic compound belonging to the adamantane family, characterized by a tricyclo[3.3.1.13,7]decane structure. This compound is a derivative of adamantane, where an ethyl group is attached to the second carbon atom of the adamantane framework. The molecular formula of this compound is C_12_H_20_, and it is known for its unique stability and rigidity due to the diamond-like structure of the adamantane core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyladamantane can be synthesized through various methods, including the alkylation of adamantane. One common method involves the reaction of adamantane with ethylene in the presence of an acid catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: Industrial production of this compound often involves the catalytic alkylation of adamantane with ethylene or other alkylating agents. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyladamantane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, temperatures around 60-80°C.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.
Substitution: Chlorine or bromine, UV light or radical initiators, ambient temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Ethyladamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design due to its stability and unique structure.
Medicine: Studied for its antiviral and neuroprotective properties, similar to other adamantane derivatives like amantadine and memantine.
Mécanisme D'action
The mechanism of action of 2-Ethyladamantane involves its interaction with molecular targets through its rigid and stable structure. In medicinal applications, it can act by binding to specific receptors or enzymes, modulating their activity. For example, similar adamantane derivatives are known to inhibit viral replication by blocking ion channels or interfering with viral assembly .
Comparaison Avec Des Composés Similaires
Adamantane: The parent compound with a similar tricyclo[3.3.1.1]decane structure but without the ethyl substitution.
1-Ethyladamantane: Another ethyl-substituted derivative, differing in the position of the ethyl group.
1,3-Dimethyladamantane: A derivative with two methyl groups attached to the adamantane core.
Uniqueness of 2-Ethyladamantane: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group at the second position enhances its reactivity in certain chemical reactions and provides a different steric environment compared to other derivatives .
Propriétés
IUPAC Name |
2-ethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWCKFOFPPVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3CC(C2)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162739 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14451-87-7 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


